molecular formula C11H22ClN3O B11718221 [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride CAS No. 83833-30-1

[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride

Katalognummer: B11718221
CAS-Nummer: 83833-30-1
Molekulargewicht: 247.76 g/mol
InChI-Schlüssel: CTEWZIUZVUFNSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride typically involves the reaction of bipiperidyl-carbonyl chloride with an appropriate amine under controlled conditions. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

83833-30-1

Molekularformel

C11H22ClN3O

Molekulargewicht

247.76 g/mol

IUPAC-Name

4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;/h13H,1-9H2,(H2,12,15);1H

InChI-Schlüssel

CTEWZIUZVUFNSY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl

Verwandte CAS-Nummern

83732-56-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.